molecular formula C25H27FN2O3 B2431859 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 712345-57-8

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2431859
CAS No.: 712345-57-8
M. Wt: 422.5
InChI Key: NNJXHJLIBUSMOE-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain linked to two phenoxy groups

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-24-11-4-5-12-25(24)28-15-13-27(14-16-28)18-20(29)19-30-22-9-6-10-23(17-22)31-21-7-2-1-3-8-21/h1-12,17,20,29H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJXHJLIBUSMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final step involves the attachment of the propanol chain with the phenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone back to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the phenoxy rings.

Scientific Research Applications

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving piperazine derivatives.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the phenoxy groups may enhance the compound’s stability and solubility. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-ol
  • 1-(4-Fluorophenyl)piperazine

Uniqueness

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and phenoxy groups enhances its potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a unique structure that may influence its biological activity, particularly in neuropharmacology and the treatment of psychiatric disorders.

Chemical Structure

The molecular formula of the compound is C26H25FN4O3C_{26}H_{25}FN_{4}O_{3}, and it features a piperazine ring substituted with a fluorophenyl group and a phenoxyphenoxy moiety. The presence of these functional groups is hypothesized to contribute to its biological efficacy.

Research indicates that compounds with similar structures often act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In particular, the inhibition of MAO-B has been linked to neuroprotective effects, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
MAO Inhibition Potentially inhibits MAO-B, leading to increased levels of neurotransmitters.
Neuroprotective Effects May provide protection against neurodegeneration through modulation of neurotransmitter levels.
Antidepressant Properties Similar compounds have shown efficacy in treating depression by enhancing serotonin levels.

Case Studies and Research Findings

  • In Vitro Studies : In studies assessing the inhibitory effects on MAO-A and MAO-B, related compounds demonstrated significant selectivity towards MAO-B with IC50 values indicating potent inhibition. For instance, derivatives showed IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B, suggesting that structural modifications can enhance activity against this target .
  • Cytotoxicity Assessments : The cytotoxic effects were evaluated using L929 fibroblast cells, where certain derivatives exhibited low toxicity at therapeutic concentrations. This is critical for developing safe pharmacological agents .
  • Molecular Docking Studies : Computational docking studies revealed that the compound binds effectively to the active site of MAO-B, with favorable interaction energies indicating strong binding affinity. This supports its potential as a lead compound in drug development for neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, the piperazine core is typically functionalized with fluorophenyl groups using Buchwald-Hartwig amination or SNAr reactions. Phenoxypropanol side chains are introduced via etherification. Key intermediates (e.g., fluorophenylpiperazine derivatives) are characterized using elemental analysis , IR spectroscopy (to confirm functional groups like -OH or C-F bonds), mass spectrometry (for molecular weight validation), and multinuclear NMR (¹H/¹³C for structural elucidation) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural validation relies on:

  • X-ray crystallography for absolute configuration determination (e.g., as seen in analogous piperazine derivatives) .
  • 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and confirm connectivity between the fluorophenyl, piperazine, and phenoxypropanol moieties .
  • High-resolution mass spectrometry (HRMS) to verify the molecular formula.

Q. What pharmacological screening strategies are used to assess its initial biological activity?

  • Methodological Answer :

  • In vitro enzyme inhibition assays : Test affinity for targets like serotonin/dopamine receptors (common for piperazine derivatives) using radioligand binding assays .
  • Antifungal activity screening : Follow protocols from triazole antifungal analogs, using microdilution methods against Candida spp. and Aspergillus spp. .
  • Cytotoxicity profiling : Employ MTT assays on mammalian cell lines to establish therapeutic indices.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Modify the fluorophenyl (e.g., para vs. ortho substitution) or phenoxy groups to assess impact on receptor binding or antifungal potency. For example, 2-fluorophenyl groups enhance metabolic stability compared to 4-fluorophenyl analogs .
  • Pharmacophore modeling : Use software like Schrödinger Suite to identify critical hydrogen-bonding (OH group) or hydrophobic (aryl rings) interactions.
  • Data Table :
Substituent PositionBioactivity (IC₅₀, nM)LogP
2-Fluorophenyl12.3 ± 1.23.8
4-Fluorophenyl45.6 ± 3.54.2
Hypothetical data based on triazole SAR trends .

Q. How to resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time.
  • Orthogonal validation : Confirm receptor binding results with functional assays (e.g., cAMP modulation for GPCR targets) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or platform-specific biases .

Q. What computational methods predict binding affinity with target receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with crystallized targets (e.g., 5-HT₁A receptors, PDB ID: 7E2Z). Prioritize poses with hydrogen bonds between the propan-2-ol group and Ser159/Thr160 residues .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate binding free energies via MM-PBSA.
  • Pharmacokinetic prediction : Tools like SwissADME estimate permeability (LogP = 3.8) and CYP450 metabolism risks.

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